Cas no 38642-49-8 (Benzoylpaeoniflorin)

Benzoylpaeoniflorin structure
Benzoylpaeoniflorin structure
Produktname:Benzoylpaeoniflorin
CAS-Nr.:38642-49-8
MF:C30H32O12
MW:584.57
MDL:MFCD00869479
CID:54896
PubChem ID:21631106

Benzoylpaeoniflorin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • benzoylpaeoniflorin
    • beta-D-Glucopyranoside, 5b-((benzoyloxy)methyl)tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl, 6-benzoate, (1aR-(1aalpha,2beta,3aalpha,5alpha,5aalpha,5balpha))-
    • {(3S,5R,6S)-1-({[(4,5-dihydroxycyclohex-2-en-1-yl)carbonyl]oxy}methyl)-3-[(1aR)-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yloxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]hept-3-yl}methyl benzoate
    • [(1aR,2S,3aR,5R,5aR,5bS)-1a-[(6-O-benzoyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl benzoate
    • b-D-Glucopyranoside,(1aR,2S,3aR,5R,5aR,5bS)-5b-[(benzoyloxy)methyl]tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl,6-benzoate
    • Enzoylaconitine
    • [ "" ]
    • [(2R,3S,4S,5R,6S)-6-[[(1R,5R,6R,8S)-2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3
    • N2436
    • CID 122173252
    • CB0171
    • [(2R,3S,5R,6S)-6-[[(1S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3
    • Benzoylpaeoniflorin, >99%
    • Benzoylpaeoniflorin 38642-49-8
    • Paeoniflorin Benzoyl Impurity
    • β-D-Glucopyranoside, (1aR,2S,3aR,5R,5aR,5bS)-5b-[(benzoyloxy)methyl]tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl, 6-benzoate
    • ((2S,2aR,2a1S,3aR,4R,5aR)-2a-(((2S,3R,4S,5S,6R)-6-((benzoyloxy)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-4-hydroxy-2-methylhexahydro-2H-1,5-dioxa-2,4-methanocyclobuta[cd]pentalen-2a1-yl)methyl benzoate
    • CHEBI:69583
    • CCG-270143
    • AC-34005
    • HMS3886L18
    • Q27137925
    • 38642-49-8
    • AKOS037645102
    • NS00093951
    • CHEMBL4861111
    • AS-57134
    • MFCD00869479
    • s9149
    • [6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
    • HY-N0852
    • CS-3644
    • BDBM50378694
    • CHEMBL1077641
    • Benzoylpaeonilflorin
    • Paeonin A
    • (+)-Paeonin A
    • DA-61586
    • [(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate
    • BDBM50421802
    • Benzoylpaeoniflorin
    • MDL: MFCD00869479
    • Inchi: 1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19+,20-,21?,22-,25+,26+,27+,28?,29-,30-/m1/s1
    • InChI-Schlüssel: LATYEZNGPQKAIK-ZNHABTHLSA-N
    • Lächelt: O1[C@]2([H])C3(C([H])([H])OC(C4C([H])=C([H])C([H])=C([H])C=4[H])=O)[C@@]4([H])[C@](C([H])([H])[C@@]1(C([H])([H])[H])[C@@]3(C4([H])[H])O[C@@]1([H])[C@@]([H])(C([H])([C@@]([H])([C@@]([H])(C([H])([H])OC(C3C([H])=C([H])C([H])=C([H])C=3[H])=O)O1)O[H])O[H])O[H])(O[H])O2

Berechnete Eigenschaften

  • Genaue Masse: 584.189376g/mol
  • Oberflächenladung: 0
  • XLogP3: 0.7
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 12
  • Anzahl drehbarer Bindungen: 10
  • Monoisotopenmasse: 584.189376g/mol
  • Monoisotopenmasse: 584.189376g/mol
  • Topologische Polaroberfläche: 170Ų
  • Schwere Atomanzahl: 42
  • Komplexität: 1070
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 11
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 584.6

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.56
  • Schmelzpunkt: No data available
  • Siedepunkt: 742.934℃/760mmHg
  • Flammpunkt: 243.1±26.4 °C
  • Brechungsindex: 1.682
  • Löslichkeit: DMSO (Slightly), Methanol (Slightly)
  • PSA: 170.44000
  • LogP: 0.50720
  • pka: 11.52±0.70(Predicted)

Benzoylpaeoniflorin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chengdu Biopurify Phytochemicals Ltd
BP0248-20mg
Benzoylpaeoniflorin
38642-49-8 98%
20mg
$55 2023-09-20
DC Chemicals
DCB-024-20 mg
benzoylpaeoniflorin
38642-49-8 >98%, Standard References Grade
20mg
$280.0 2022-02-28
ChemFaces
CFN99536-20mg
Benzoylpaeoniflorin
38642-49-8 >=98%
20mg
$80 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B41775-5mg
Benzoylpaeoniflorin
38642-49-8 98%
5mg
¥556.0 2022-04-28
MedChemExpress
HY-N0852-100mg
Benzoylpaeoniflorin
38642-49-8 99.35%
100mg
¥4500 2024-05-25
TargetMol Chemicals
T6S1652-1 mL * 10 mM (in DMSO)
Benzoylpaeoniflorin
38642-49-8 98.14%
1 mL * 10 mM (in DMSO)
¥ 639 2023-09-15
1PlusChem
1P00BYCM-10mg
benzoylpaeoniflorin
38642-49-8 99%
10mg
$135.00 2024-05-03
Aaron
AR00BYKY-5mg
Benzoylpaeoniflorin
38642-49-8 98%
5mg
$30.00 2025-01-24
TargetMol Chemicals
T6S1652-20 mg
Benzoylpaeoniflorin
38642-49-8 98.14%
20mg
¥ 860 2023-07-11
eNovation Chemicals LLC
D752082-25mg
benzoylpaeoniflorin
38642-49-8 98+%
25mg
$135 2025-02-25

Benzoylpaeoniflorin Lieferanten

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:38642-49-8)Benzoylpaeoniflorin
Bestellnummer:TB04702
Bestandsstatus:in Stock
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Reinheit:>98%
Preisinformationen zuletzt aktualisiert:Tuesday, 21 January 2025 17:57
Preis ($):price inquiry

Benzoylpaeoniflorin Verwandte Literatur

Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:38642-49-8)Benzoylpaeoniflorin
CRN0417
Reinheit:≥98%
Menge:5mg/20mg/50mg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:38642-49-8)Benzoylpaeoniflorin
A873805
Reinheit:99%
Menge:100mg
Preis ($):215.0